molecular formula C17H20N6O2 B560178 eFT508 CAS No. 1849590-01-7

eFT508

Cat. No. B560178
M. Wt: 340.4
InChI Key: HKTBYUWLRDZAJK-UHFFFAOYSA-N
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Description

eFT508, also known as Tomivosertib, is a potent, highly selective, and orally bioavailable inhibitor of Mitogen-Activated Protein Kinase Interacting Kinases (MNK) 1 and 2 . It has been studied in patients with solid tumors and lymphoma .


Chemical Reactions Analysis

eFT508 has been shown to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E) and other key effector proteins, including hnRNPA1 and PSF . This leads to a dose-dependent reduction in eIF4E phosphorylation at serine 209 .

Scientific Research Applications

Application in Diffuse Large B-Cell Lymphoma (DLBCL)

  • Field : Oncology
  • Summary : eFT508, a potent and selective Mitogen-Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 inhibitor, has been found to be efficacious in preclinical models of DLBCL .
  • Methods : eFT508 inhibits MNK1 and MNK2, which regulate the stability and translation of a subset of cellular mRNA. It has a half-maximal inhibitory concentration (IC 50) of 1-2 nM against both MNK isoforms in enzyme assays .
  • Results : In a panel of 50 hematological cancers, eFT508 showed anti-proliferative activity against multiple DLBCL cell lines. Sensitivity to eFT508 in TMD8, OCI-Ly3 and HBL1 DLBCL cell lines was associated with dose-dependent decreases in production of pro-inflammatory cytokines .

Application in Advanced Triple Negative Breast Cancer (TNBC) and Hepatocellular Carcinoma (HCC)

  • Field : Oncology
  • Summary : A study evaluated the pharmacodynamic (PD), safety, antitumor activity, and PK of eFT508 in subjects with advanced TNBC and HCC .
  • Methods : The study was a non-randomized, open-label, parallel assignment, interventional clinical trial. The intervention was 200 mg eFT508 dosed BID for 3 week cycles .
  • Results : The study was terminated due to change in focus of the development program .

Application in Immunotherapies

  • Field : Immunology
  • Summary : eFT508, a potent, selective inhibitor of MNK1 and MNK2, establishes a regulatory program that promotes multiple steps in the cancer immunity cycle including expansion of memory T cells and prevention of T-cell exhaustion .
  • Methods : Not specified .
  • Results : Not specified .

Application in Increasing Chemosensitivity in Breast Cancer

  • Field : Oncology
  • Summary : Treatment with eFT-508 restored effector and cytotoxic function of tumor-infiltrating CD8+ T cells in mice .
  • Methods : Not specified .
  • Results : The remarkable efficacy observed both in vitro and in vivo, and clinical synergism with adriamycin, highlights the potential of eFT-508 as an alternative, yet more efficacious, therapeutic option for patients with TNBC .

Application in Combination Therapies

  • Field : Oncology
  • Summary : eFT508 has been found to be effective when combined with other therapies. Specifically, it has been found to increase the efficacy of anti-PD-1 or anti-PD-L1 monoclonal antibodies .
  • Methods : Not specified .
  • Results : The combination of eFT508 with either anti-PD-1 or anti-PD-L1 monoclonal antibodies resulted in marked efficacy, significantly increasing the percentage of responder animals .

Application in T-cell Differentiation

  • Field : Immunology
  • Summary : eFT508 has been found to affect the rate of T-cell differentiation. It reduces the expression of exhaustion markers such as PD-1, LAG3 and TIM3, leading to increased cytotoxic T-cell function .
  • Methods : Not specified .
  • Results : Not specified .

Application in Combination with R-CHOP and Novel Targeted Agents

  • Field : Oncology
  • Summary : eFT508 has been found to combine effectively with components of R-CHOP and with novel targeted agents, including ibrutinib and venetoclax, in human lymphoma models .
  • Methods : Not specified .
  • Results : Not specified .

Application in Dysregulated Translation of Messenger RNA (mRNA)

  • Field : Molecular Biology
  • Summary : Dysregulated translation of mRNA plays a role in the pathogenesis of multiple solid tumors and hematological malignancies. MNK1 and MNK2 integrate signals from several oncogenic and immune signaling pathways, including RAS, p38, and Toll-like receptor (TLR) pathways, by phosphorylating eukaryotic initiation factor 4E (eIF4E) and other key effector proteins including hnRNPA1 and PSF .
  • Methods : Through phosphorylation of these regulatory proteins MNK1 and MNK2 selectively regulate the stability and translation of a subset of cellular mRNA. eFT508 is a potent, highly selective, and orally bioavailable MNK1 and MNK2 inhibitor. eFT508 has a half-maximal inhibitory concentration (IC 50) of 1-2 nM against both MNK isoforms in enzyme assays and inhibits the kinase through a reversible, ATP-competitive mechanism of action .
  • Results : Treatment of tumor cell lines with eFT508 led to a dose-dependent reduction in eIF4E phosphorylation at serine 209 (IC 50 = 2-16 nM), consistent with previous findings that phosphorylation of this site is solely dependent upon MNK1/MNK2 .

properties

IUPAC Name

6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTBYUWLRDZAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022534
Record name Tomivosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tomivosertib

CAS RN

1849590-01-7
Record name Tomivosertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1849590017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomivosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tomivosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOMIVOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H19X4WBV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
288
Citations
KR Webster, VK Goel, INJ Hung, GS Parker, J Staunton… - Blood, 2015 - Elsevier
… In addition, eFT508 combined effectively with components of R-CHOP and with novel … These results underscore the potential of eFT508 for the treatment of DLBCL. eFT508 has also …
Number of citations: 25 www.sciencedirect.com
RK Sharma, VK Goel, J Staunton, M Barrera, A Parra… - Cancer Research, 2018 - AACR
… We show that eFT508, a potent, selective inhibitor of MNK1 … Using OT-I and OT-II transgenic systems, we show that eFT508 … Similar effects are seen in vivo, where eFT508 treatment also …
Number of citations: 2 aacrjournals.org
AK Gopal, R Ramchandren, NY Gabrail, MR Patel… - Blood, 2017 - Elsevier
… eFT508, a potent and highly selective small molecule inhibitor … In addition to direct antitumor activity, eFT508 triggers an anti- … cohort expansion trial of eFT508 in patients with advanced …
Number of citations: 3 www.sciencedirect.com
SH Reich, PA Sprengeler, GG Chiang… - Journal of medicinal …, 2018 - ACS Publications
Dysregulated translation of mRNA plays a major role in tumorigenesis. Mitogen-activated protein kinase interacting kinases (MNK)1/2 are key regulators of mRNA translation integrating …
Number of citations: 125 pubs.acs.org
KR Webster, VK Goel, J Staunton, CR Stumpf… - Cancer Research, 2017 - AACR
… to eFT508. In addition, IL-10 mRNA is destabilized upon treatment with eFT508 leading to significant inhibition of IL-10 production in activated T cells. Furthermore, eFT508 treatment …
Number of citations: 1 aacrjournals.org
B Huang, P Jin, K Yi, J Duan - Human & Experimental …, 2023 - journals.sagepub.com
… eFT508 is effective against osteosarcoma. We systematically evaluated the efficacy of eFT508 … , and confirmed MNK inhibition as the underlying mechanism of eFT508 in osteosarcoma. …
Number of citations: 1 journals.sagepub.com
KR Webster, VK Goel, J Staunton, INJ Hung, GS Parker… - Cancer Research, 2017 - AACR
Purpose: This study was designed to evaluate the potential of eFT508 to selectively regulate key immune signaling pathways and enhance anti-tumor immunity as a monotherapy or in …
Number of citations: 0 aacrjournals.org
VK Goel, RK Sharma, J Staunton, CR Stumpf… - Cancer Research, 2019 - AACR
Chimeric antigen receptor (CAR) T cells have shown great promise in treating hematopoietic malignancies, such as leukemia and non-Hodgkin’s lymphoma. The efficacy and durability …
Number of citations: 0 aacrjournals.org
Y Li, ML Uhelski, RY North, JM Mwirigi, CE Tatsui… - bioRxiv, 2023 - ncbi.nlm.nih.gov
… activated protein kinase interacting kinase (MNK) with eFT508 (25 nM) reverses SA in human … reversible over time with eFT508 washout. MNK inhibition with eFT508 led to a profound …
Number of citations: 2 www.ncbi.nlm.nih.gov
JM Hubbard, MR Patel, TS Bekaii-Saab, GS Falchook… - 2019 - ascopubs.org
e14145 Background: Dysregulated translation of messenger RNA (mRNA) plays a role in the pathogenesis of solid tumors. Tomivosertib (T), a potent and highly selective small …
Number of citations: 9 ascopubs.org

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